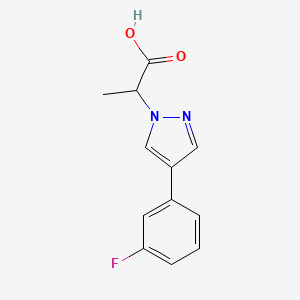
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-(3-Fluorofenil)-1H-pirazol-1-il)propanoico es un compuesto orgánico que presenta un anillo fenilo fluorado y una porción de pirazol conectada a un grupo ácido propanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el uso de reactivos de boro y catalizadores de paladio en condiciones suaves .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala, utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-(3-Fluorofenil)-1H-pirazol-1-il)propanoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo de pirazol o el grupo fluorofenilo.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en el anillo fluorofenilo o en la porción de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(4-(3-Fluorofenil)-1H-pirazol-1-il)propanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de moléculas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-(3-Fluorofenil)-1H-pirazol-1-il)propanoico implica su interacción con objetivos moleculares específicos. El grupo fluorofenilo y el anillo de pirazol pueden interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(3-Fluorofenil)propanoico: Similar en estructura pero carece del anillo de pirazol.
Ácido 2-amino-3-(4-fluorofenil)propanoico: Contiene un grupo amino en lugar de la porción de pirazol.
Unicidad
El ácido 2-(4-(3-Fluorofenil)-1H-pirazol-1-il)propanoico es único debido a la presencia tanto del grupo fluorofenilo como del anillo de pirazol, que confieren propiedades químicas y biológicas específicas. Esta combinación permite diversas aplicaciones e interacciones que no son posibles con análogos más simples.
Propiedades
Fórmula molecular |
C12H11FN2O2 |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
2-[4-(3-fluorophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17) |
Clave InChI |
CGMDXEWTHRHOAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


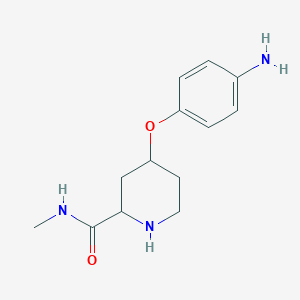

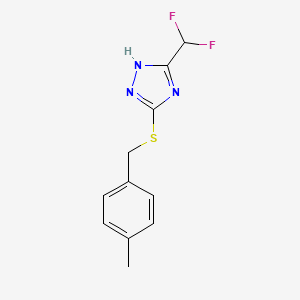
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
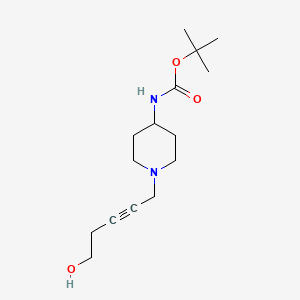
![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)
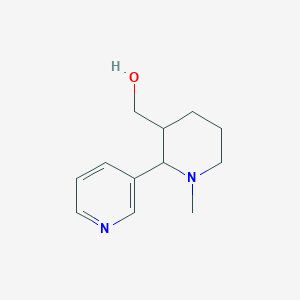



![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
